
(R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Bromo-2-methylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a phenyl ring. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 3-bromo-2-methylphenyl.
Grignard Reaction: The brominated compound is then reacted with magnesium (Mg) in anhydrous ether to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is reacted with an aldehyde, such as acetaldehyde, to form the desired ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-bromo-2-methylbenzaldehyde or 3-bromo-2-methylacetophenone.
Reduction: Formation of 3-bromo-2-methylphenylethane.
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
科学研究应用
®-1-(3-Bromo-2-methylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The presence of the bromine atom and hydroxyl group can affect its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(S)-1-(3-Bromo-2-methylphenyl)ethan-1-ol: The enantiomer of the compound with the opposite configuration at the chiral center.
1-(3-Bromo-2-methylphenyl)ethan-1-one: A ketone derivative with a carbonyl group instead of a hydroxyl group.
1-(3-Bromo-2-methylphenyl)ethane: A reduced form with a saturated carbon chain.
Uniqueness
®-1-(3-Bromo-2-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can influence its reactivity, biological activity, and interactions with other molecules. The presence of the bromine atom and hydroxyl group also contributes to its distinct chemical properties.
属性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
(1R)-1-(3-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI 键 |
MWYJLMBQTHHSIQ-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CC=C1Br)[C@@H](C)O |
规范 SMILES |
CC1=C(C=CC=C1Br)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


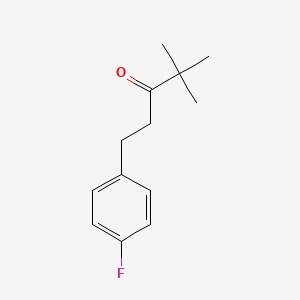
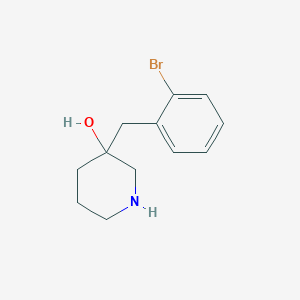
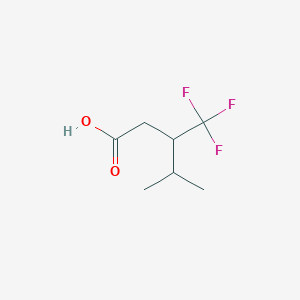
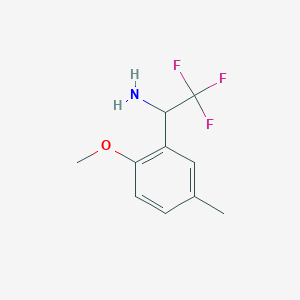

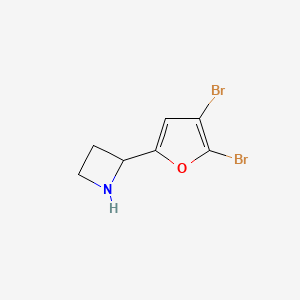
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


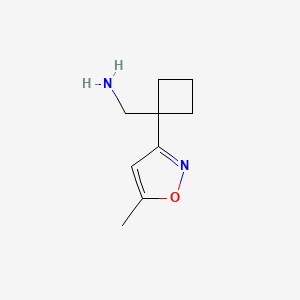


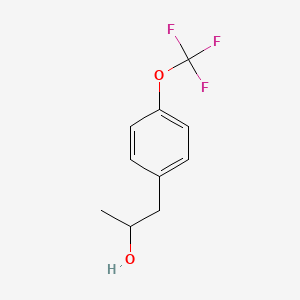
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
